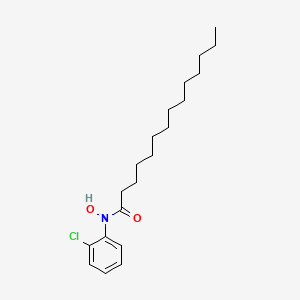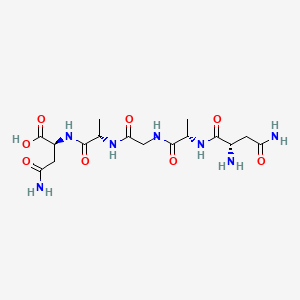
Asparaginyl-alanyl-glycyl-alanyl-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asparaginyl-alanyl-glycyl-alanyl-asparagine is a pentapeptide composed of the amino acids asparagine, alanine, and glycine Peptides like this one are essential in various biological processes, including protein synthesis and cellular signaling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of asparaginyl-alanyl-glycyl-alanyl-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
化学反应分析
Types of Reactions
Asparaginyl-alanyl-glycyl-alanyl-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly methionine and cysteine.
Deamidation: The asparagine residues can undergo deamidation to form aspartic acid.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Deamidation: Occurs under physiological conditions or can be accelerated by alkaline pH.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Deamidation: Conversion of asparagine to aspartic acid.
科学研究应用
Asparaginyl-alanyl-glycyl-alanyl-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
作用机制
The mechanism of action of asparaginyl-alanyl-glycyl-alanyl-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
相似化合物的比较
Similar Compounds
Glycyl-asparagine: A dipeptide with similar properties but shorter chain length.
Alanyl-asparagine: Another dipeptide with comparable characteristics.
Glycyl-glutamine: Similar in structure but contains glutamine instead of asparagine.
Uniqueness
Asparaginyl-alanyl-glycyl-alanyl-asparagine is unique due to its specific sequence and the presence of multiple asparagine residues, which can influence its stability and reactivity. Its longer chain length compared to dipeptides allows for more complex interactions and applications.
属性
CAS 编号 |
84619-64-7 |
|---|---|
分子式 |
C16H27N7O8 |
分子量 |
445.43 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H27N7O8/c1-6(22-15(29)8(17)3-10(18)24)13(27)20-5-12(26)21-7(2)14(28)23-9(16(30)31)4-11(19)25/h6-9H,3-5,17H2,1-2H3,(H2,18,24)(H2,19,25)(H,20,27)(H,21,26)(H,22,29)(H,23,28)(H,30,31)/t6-,7-,8-,9-/m0/s1 |
InChI 键 |
UOJXREHHYNGJEK-JBDRJPRFSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


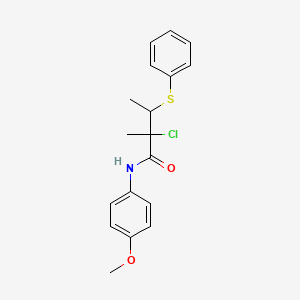
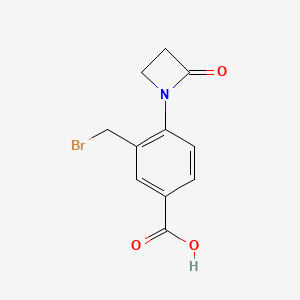
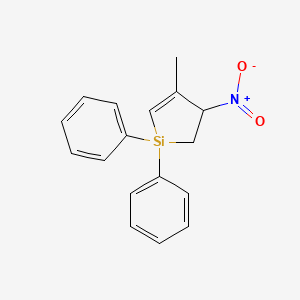
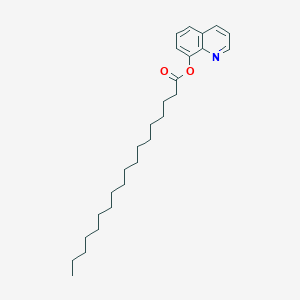
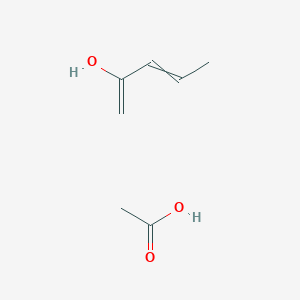
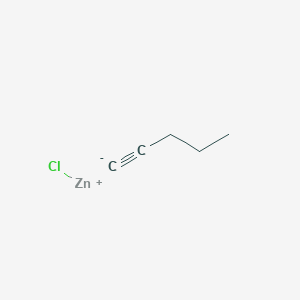
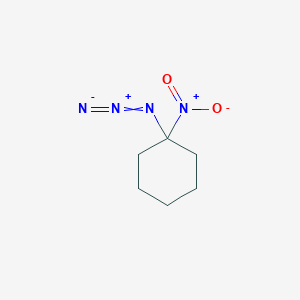

![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
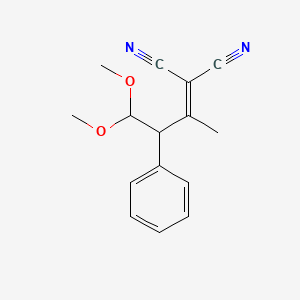
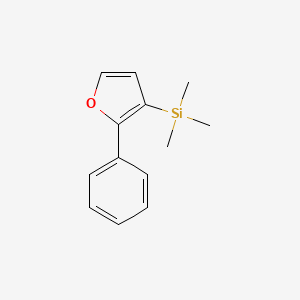
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
